Tartrato de pimavanserina

Descripción general

Descripción

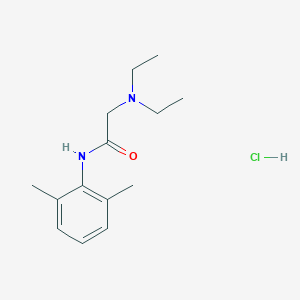

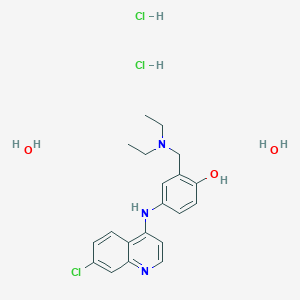

Pimavanserin tartrate is an atypical antipsychotic compound primarily used for the treatment of hallucinations and delusions associated with Parkinson’s disease psychosis. It is marketed under the trade name Nuplazid and was developed by Acadia Pharmaceuticals. Unlike other antipsychotics, pimavanserin tartrate does not act as a dopamine receptor antagonist, making it unique in its class .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

Target of Action

Pimavanserin tartrate is a small molecule drug that primarily targets the 5-HT2A receptor . This receptor is a subtype of the serotonin receptors, which play a crucial role in the regulation of mood, cognition, and perception . Unlike other atypical antipsychotics, pimavanserin lacks inherent dopaminergic activity .

Mode of Action

Pimavanserin tartrate acts as an inverse agonist and antagonist at the serotonin 5-HT2A receptors . It has high binding affinity for these receptors . It also interacts with the 5-HT2C receptors, but with lower binding affinity . Pimavanserin shows low binding to σ1 receptors and has no appreciable affinity to serotonin 5-HT2B, dopamine (including D2), muscarinic acetylcholine, histamine, or adrenergic receptors, or to calcium channels .

Biochemical Pathways

Pimavanserin tartrate has been found to have potent inhibitory activity against the NFAT signaling pathway . It suppresses STIM1 puncta formation to inhibit store-operated calcium entry (SOCE) and subsequent NFAT activity . This pathway is involved in the regulation of gene expression in response to immune signals.

Pharmacokinetics

Pimavanserin tartrate exhibits a bioavailability of over 99.7% following oral administration . It exhibits dose-proportional pharmacokinetics . It has a long terminal elimination half-life of over 24 hours .

Result of Action

The interaction of pimavanserin tartrate with its targets leads to significant suppression of the proliferation, migration, division, and motility of U87 glioblastoma cells, induced G1/S phase arrest and promoted apoptosis . It also suppresses the ATR/CDK2/E2F axis, MYC, and AuroraA/B signaling .

Action Environment

The action of pimavanserin tartrate can be influenced by environmental factors. For instance, the excitation wavelength used to monitor GCaMP6m-XC fluorescence overlaps with the wavelength for photoactivation of Opto-CRAC, a blue light source used to stimulate the ORAI channel and elicit Ca2+ influx . This suggests that light conditions could potentially influence the action of pimavanserin tartrate.

Análisis Bioquímico

Biochemical Properties

Pimavanserin tartrate acts as an inverse agonist and antagonist at serotonin 5-HT2A receptors with high binding affinity and at serotonin 5-HT2C receptors with lower binding affinity . Unlike other antipsychotics, it shows low binding to sigma-1 receptors and has no appreciable affinity for serotonin 5-HT2B, dopamine, muscarinic acetylcholine, histamine, or adrenergic receptors . This selective binding profile allows pimavanserin tartrate to modulate serotonin signaling pathways without affecting dopamine pathways, thereby reducing the risk of extrapyramidal symptoms .

Cellular Effects

Pimavanserin tartrate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to inhibit the Ca2±calcineurin-NFAT pathway, which is crucial for cell proliferation, migration, and survival . In glioblastoma cells, pimavanserin tartrate suppresses proliferation, induces G1/S phase arrest, and promotes apoptosis . Additionally, it modulates the Akt/Gli-1 signaling axis, contributing to its antitumor effects .

Molecular Mechanism

At the molecular level, pimavanserin tartrate exerts its effects by binding to serotonin 5-HT2A receptors as an inverse agonist and antagonist . This interaction inhibits the receptor’s constitutive activity, leading to a decrease in downstream signaling pathways . The compound also affects store-operated calcium entry (SOCE) by inhibiting STIM1 puncta formation, thereby reducing NFAT activity . These molecular interactions contribute to its therapeutic effects in psychiatric and oncological settings .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of pimavanserin tartrate have been observed to change over time. The compound has a long terminal elimination half-life of over 24 hours, which necessitates adequate washout periods in crossover studies to avoid carry-over effects . Long-term studies have shown that pimavanserin tartrate maintains its efficacy in reducing psychotic symptoms without significant degradation

Dosage Effects in Animal Models

In animal models, the effects of pimavanserin tartrate vary with different dosages. At therapeutic doses, it effectively reduces psychotic symptoms without causing significant adverse effects . At higher doses, it may lead to toxic effects, including QT interval prolongation and potential cardiac issues . These findings highlight the importance of dose optimization to balance efficacy and safety.

Metabolic Pathways

Pimavanserin tartrate is metabolized primarily by hepatic enzymes, including CYP3A4, CYP3A5, and CYP2J2 . The metabolism of pimavanserin tartrate can be influenced by other drugs that affect these enzymes, potentially altering its pharmacokinetic profile . Understanding these metabolic pathways

Métodos De Preparación

The synthesis of pimavanserin tartrate involves several routes. One method starts with 4-hydroxybenzaldehyde, which undergoes a series of reactions including etherification, reductive amination, and coupling with (4-fluorophenyl)methanamine. This process results in pimavanserin tartrate with a high purity of 99.84% and a total yield of 46% . Another method involves the reaction of 4-fluorobenzaldehyde with 4-amino-1-methyl piperidine in the presence of dichloromethane and acetic acid, followed by reduction with sodium borohydride .

Análisis De Reacciones Químicas

Pimavanserin tartrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different derivatives.

Reduction: The compound can be reduced using reagents like sodium borohydride.

Substitution: It undergoes substitution reactions, particularly involving the aromatic ring. Common reagents used in these reactions include dichloromethane, acetic acid, and sodium borohydride. .

Comparación Con Compuestos Similares

Pimavanserin tartrate is unique compared to other antipsychotics due to its selective inverse agonist activity at serotonin 5-HT2A receptors and lack of dopaminergic activity. Similar compounds include:

Clozapine: An atypical antipsychotic with a broad receptor profile, including dopamine and serotonin receptors.

Olanzapine: Another atypical antipsychotic that targets multiple receptor types, including dopamine and serotonin.

Risperidone: An antipsychotic that acts on both dopamine and serotonin receptors but has a different receptor affinity profile compared to pimavanserin tartrate.

Pimavanserin tartrate’s unique receptor selectivity and lack of dopaminergic activity make it a valuable addition to the class of atypical antipsychotics, offering a different therapeutic profile and potentially fewer side effects .

Propiedades

Número CAS |

706782-28-7 |

|---|---|

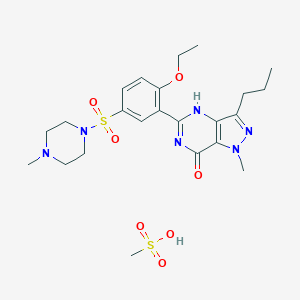

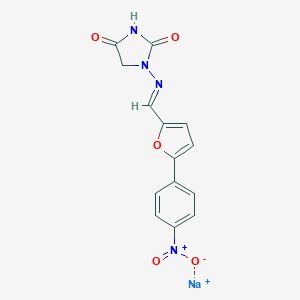

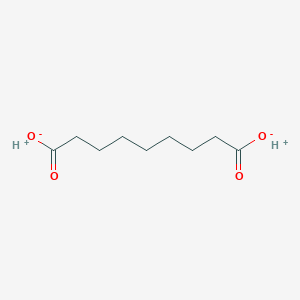

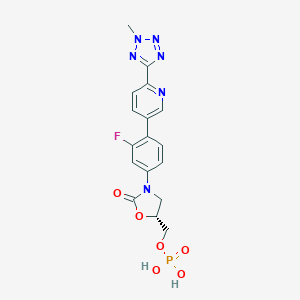

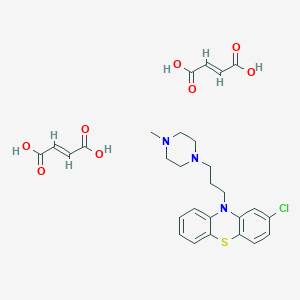

Fórmula molecular |

C29H40FN3O8 |

Peso molecular |

577.6 g/mol |

Nombre IUPAC |

(2R,3R)-2,3-dihydroxybutanedioic acid;1-[(4-fluorophenyl)methyl]-1-(1-methylpiperidin-4-yl)-3-[[4-(2-methylpropoxy)phenyl]methyl]urea |

InChI |

InChI=1S/C25H34FN3O2.C4H6O6/c1-19(2)18-31-24-10-6-20(7-11-24)16-27-25(30)29(23-12-14-28(3)15-13-23)17-21-4-8-22(26)9-5-21;5-1(3(7)8)2(6)4(9)10/h4-11,19,23H,12-18H2,1-3H3,(H,27,30);1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |

Clave InChI |

XTTVNKCYECPJOF-LREBCSMRSA-N |

SMILES |

CC(C)COC1=CC=C(C=C1)CNC(=O)N(CC2=CC=C(C=C2)F)C3CCN(CC3)C.CC(C)COC1=CC=C(C=C1)CNC(=O)N(CC2=CC=C(C=C2)F)C3CCN(CC3)C.C(C(C(=O)O)O)(C(=O)O)O |

SMILES isomérico |

CC(C)COC1=CC=C(C=C1)CNC(=O)N(CC2=CC=C(C=C2)F)C3CCN(CC3)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

SMILES canónico |

CC(C)COC1=CC=C(C=C1)CNC(=O)N(CC2=CC=C(C=C2)F)C3CCN(CC3)C.C(C(C(=O)O)O)(C(=O)O)O |

Key on ui other cas no. |

706782-28-7 |

Pictogramas |

Corrosive; Irritant |

Sinónimos |

ACP 103 ACP-103 ACP103 bis(1-(4-fluorobenzyl)-1-(1-methylpiperidin-4-yl)-3-(4-(2-methylpropoxy)benzyl)urea) (2R,3R)-2,3-dihydroxybutanedioate N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl)carbamide Nuplazid Pimavanserin pimavanserin tartrate urea, n-((4-fluorophenyl)methyl)-n-(1-methyl-4-piperidinyl)-n'-((4-(2-methylpropoxy)phenyl)methyl)-, (2R,3R)-2,3-dihydroxybutanedioate (2:1) |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.